N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions . One common method involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . This method yields the desired benzoxazole derivative with a yield of 45-60%.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential use as an analgesic and anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-tubulin, which is crucial for cell division, thereby exhibiting anticancer properties . The compound may also interact with bacterial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
- 2-(1H-benzimidazol-2-yl) phenol
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the benzoxazole ring and the phenylacetamide moiety contributes to its diverse pharmacological properties .
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-11-12-17(22-24-18-9-5-6-10-20(18)26-22)14-19(15)23-21(25)13-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRJZUFENRMCGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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